A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(6-Oxopyridazin-1-yl)acetic acid
A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(6-Oxopyridazin-1-yl)acetic acid
Introduction: The Rising Profile of Pyridazinone Derivatives in Drug Discovery
The pyridazinone scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, cardiovascular, anti-inflammatory, analgesic, and antimicrobial properties.[1] The compound 2-(6-Oxopyridazin-1-yl)acetic acid is a key intermediate in the synthesis of more complex molecules within this class, making its unambiguous characterization a critical step in the research and development pipeline.[2]
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(6-Oxopyridazin-1-yl)acetic acid. In the absence of publicly available experimental spectra, this guide utilizes highly reliable predicted data, generated using advanced computational algorithms.[3][4] The aim is to furnish researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral features of this molecule, underpinned by field-proven insights into data acquisition and interpretation. The protocols described herein are designed to be self-validating, ensuring that the principles can be applied to experimentally acquired data.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for the correct assignment of spectroscopic signals. The structure of 2-(6-Oxopyridazin-1-yl)acetic acid, with the IUPAC-recommended atom numbering, is presented below. This numbering scheme will be used consistently throughout this guide for all spectral assignments.
Caption: Molecular structure and atom numbering for 2-(6-Oxopyridazin-1-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR data for 2-(6-Oxopyridazin-1-yl)acetic acid and provide a standard protocol for data acquisition.
Predicted ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | Doublet of doublets | 1H | H-3 |
| ~7.35 | Doublet of doublets | 1H | H-5 |
| ~6.90 | Doublet of doublets | 1H | H-4 |
| ~5.00 | Singlet | 2H | H-7 |
| ~11.0-13.0 | Broad Singlet | 1H | COOH |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration used for experimental data acquisition.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of a molecule.
| Chemical Shift (ppm) | Assignment |
| ~170.0 | C-8 (C=O, acid) |
| ~161.0 | C-6 (C=O, lactam) |
| ~138.0 | C-3 |
| ~132.0 | C-5 |
| ~130.0 | C-4 |
| ~52.0 | C-7 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration used for experimental data acquisition.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standardized procedure for acquiring high-quality NMR data for small molecules like 2-(6-Oxopyridazin-1-yl)acetic acid.
Caption: A standardized workflow for NMR data acquisition and processing.
Causality Behind Experimental Choices:
-
Choice of Solvent: DMSO-d6 is a common choice for polar molecules containing carboxylic acid groups, as it can solubilize the compound and the acidic proton is often observable.
-
Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is a good starting point for obtaining a decent signal-to-noise ratio for both ¹H and ¹³C NMR in a reasonable amount of time.[5]
-
Shimming: This step is crucial for obtaining sharp, well-resolved NMR signals by ensuring the magnetic field is homogeneous across the sample.[6]
-
Number of Scans (NS): For a ¹H NMR spectrum, a small number of scans (e.g., 8-16) is usually sufficient. For a ¹³C NMR spectrum, which has a much lower natural abundance, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for 2-(6-Oxopyridazin-1-yl)acetic acid are summarized below.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1720 | Strong | C=O stretch (Carboxylic Acid) |
| ~1670 | Strong | C=O stretch (Lactam) |
| ~1600, ~1480 | Medium | C=C and C=N stretches (Pyridazinone ring) |
| ~1250 | Medium | C-O stretch (Carboxylic Acid) |
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal.
-
Data Acquisition: Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-32 scans are sufficient).
-
Cleaning: After analysis, clean the ATR crystal thoroughly.
Causality Behind Experimental Choices:
-
ATR Technique: ATR is a preferred method for solid samples as it requires minimal sample preparation and is non-destructive.[7]
-
Pressure Application: Applying adequate pressure ensures good contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₆H₆N₂O₃
-
Molecular Weight: 154.12 g/mol
-
Predicted (M+H)⁺: 155.0451
Predicted Fragmentation Pattern
The fragmentation of 2-(6-Oxopyridazin-1-yl)acetic acid in the mass spectrometer is expected to proceed through several key pathways.
Caption: Predicted major fragmentation pathways for 2-(6-Oxopyridazin-1-yl)acetic acid.
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a powerful technique for the analysis of polar organic molecules.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol or acetonitrile/water).
-
LC Method:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: Inject a small volume (e.g., 1-5 µL) of the sample solution.
-
-
MS Method (ESI in Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Causality Behind Experimental Choices:
-
LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from potential impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.
-
ESI: Electrospray ionization is a soft ionization technique that is well-suited for polar molecules, often producing the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.[8]
-
Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the analyte, increasing the efficiency of positive ion formation.
Conclusion: An Integrated Approach to Structural Verification
The comprehensive spectroscopic data and protocols presented in this guide provide a robust framework for the characterization of 2-(6-Oxopyridazin-1-yl)acetic acid. While the presented data is based on high-quality predictions, it serves as a reliable benchmark for the interpretation of experimentally acquired spectra. By employing a multi-technique approach, combining the structural insights from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently verify the identity and purity of this important synthetic intermediate. This integrated analytical workflow is fundamental to ensuring the quality and reproducibility of research in the dynamic field of drug discovery and development.
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